methyl 4-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazolopyrazine core, which is known for its significant biological activities and applications in medicinal chemistry . The presence of the pyrrole-2-carboxylate moiety further enhances its chemical versatility and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate typically involves multi-step reactions starting from commercially available reagents. One common method involves the cyclocondensation of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrazine core . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of microwave-assisted synthesis in industrial production ensures high efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrrole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Methyl 4-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The triazolopyrazine core is known to interact with various biological targets, including enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
5-Methyl triazolo pyrimidin-7-ol: Another triazole-containing compound with similar biological activities.
Triazolo[4,3-a]pyrazine derivatives: These compounds share the triazolopyrazine core and exhibit comparable antimicrobial and antiviral properties.
Uniqueness
Methyl 4-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of the triazolopyrazine core and the pyrrole-2-carboxylate moiety. This combination enhances its chemical versatility and potential for various applications in medicinal chemistry and other fields .
Properties
IUPAC Name |
methyl 4-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-19-12(18)10-4-9(5-13-10)6-16-2-3-17-11(7-16)14-8-15-17/h4-5,8,13H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRZTLLAMSICGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)CN2CCN3C(=NC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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